Metabotropic Glutamate Receptor 1 (mGluR1) Binding Affinity: A Selectivity Anchor Lacking in Thiazole-Pyridine Class Analogs
This compound demonstrates nanomolar binding affinity (pKi 8.31) for the metabotropic glutamate receptor 1 (GRM1/mGluR1), a class C GPCR implicated in chronic pain and neurological disorders, as annotated in the ZINC database from curated ChEMBL activity data [1]. In contrast, structurally related quinoline-4-carboxamides, such as the benzothiazol-2-yl series (e.g., 6a–l compounds exhibiting PC-3 IC₅₀ values <0.075 µM), are directed toward alkaline phosphatase inhibition and prostate cancer cytotoxicity, with no reported mGluR1 activity [2]. This receptor-level activity divergence establishes a clear functional differentiation that precludes casual interchange of these scaffolds for neuroscience versus oncology applications.
| Evidence Dimension | mGluR1 binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 8.31 (approx. Ki = 4.9 nM) |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides (6a–l): no mGluR1 activity reported; anticancer IC₅₀ <0.075 µM against PC-3 |
| Quantified Difference | Target compound shows nanomolar mGluR1 affinity; comparator series shows no detectable mGluR1 engagement |
| Conditions | ChEMBL-curated binding assay data referenced via ZINC20; comparator data from Bioorganic Chemistry 2019, 91, 103171 using PC-3 prostate cancer cell line |
Why This Matters
For scientists procuring compounds for GPCR-focused screening or neuropathic pain target validation, this compound offers a distinct mGluR1-active chemotype that is absent in the widely studied anticancer quinoline-4-carboxamide series, preventing wasted screening resources on inactive analogs.
- [1] ZINC20 Database. ZINC28827139—GRM1 activity pKi 8.31 (2 observations). https://zinc20.docking.org/substances/ZINC000028827139/ View Source
- [2] Bindu B et al. Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents. Bioorganic Chemistry, 2019, 91, 103171. PMID: 31382059. View Source
